Cas no 885952-42-1 (4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid)
885952-42-1 structure
Product Name:4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid
CAS-Nr.:885952-42-1
MF:C14H16N2O5
MW:292.287243843079
MDL:MFCD06407631
CID:3031211
PubChem ID:1838336
Update Time:2025-09-19
4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 4-[3-(3,4-二甲氧苯基)-1,2,4-恶二唑-5-基]丁酸
- 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-BUTANOIC ACID
- 4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid
- BBL007859
- STK500597
- 4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoicacid
- ALBB-007447
- AKOS000112022
- VS-01739
- CS-0313382
- DTXSID301201595
- H24609
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
- MFCD06407631
- 885952-42-1
- 4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid
-
- MDL: MFCD06407631
- Inchi: 1S/C14H16N2O5/c1-19-10-7-6-9(8-11(10)20-2)14-15-12(21-16-14)4-3-5-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18)
- InChI-Schlüssel: WYCWGRMUWVQULV-UHFFFAOYSA-N
- Lächelt: O1C(CCCC(=O)O)=NC(C2C=CC(=C(C=2)OC)OC)=N1
Berechnete Eigenschaften
- Genaue Masse: 292.10592162Da
- Monoisotopenmasse: 292.10592162Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 7
- Komplexität: 341
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 94.7
4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid Sicherheitsinformationen
- Gefahrenklasse:IRRITANT
4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM527474-1g |
4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid |
885952-42-1 | 97% | 1g |
$251 | 2023-02-17 | |
| Chemenu | CM527474-5g |
4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid |
885952-42-1 | 97% | 5g |
$745 | 2023-02-17 | |
| TRC | D022210-250mg |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-butanoic acid |
885952-42-1 | 250mg |
$ 275.00 | 2022-06-06 | ||
| TRC | D022210-500mg |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-butanoic acid |
885952-42-1 | 500mg |
$ 450.00 | 2022-06-06 | ||
| TRC | D022210-1000mg |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-butanoic acid |
885952-42-1 | 1g |
$ 720.00 | 2022-06-06 | ||
| OTAVAchemicals | 1149497-100MG |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
885952-42-1 | 95% | 100MG |
$150 | 2023-07-05 | |
| A2B Chem LLC | AI94712-500mg |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
885952-42-1 | >95% | 500mg |
$467.00 | 2024-04-19 | |
| A2B Chem LLC | AI94712-1g |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
885952-42-1 | >95% | 1g |
$509.00 | 2024-04-19 | |
| A2B Chem LLC | AI94712-5g |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
885952-42-1 | >95% | 5g |
$995.00 | 2024-04-19 | |
| A2B Chem LLC | AI94712-10g |
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid |
885952-42-1 | >95% | 10g |
$1412.00 | 2024-04-19 |
4-3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl-butanoic acid Verwandte Literatur
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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